1-(2-Methoxythiazol-4-yl)ethanone
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Overview
Description
1-(2-Methoxythiazol-4-yl)ethanone is an organic compound with the molecular formula C6H7NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a thiazole ring substituted with a methoxy group at the 2-position and an ethanone group at the 4-position.
Preparation Methods
The synthesis of 1-(2-Methoxythiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxythiazole with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxythiazol-4-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-Methoxythiazol-4-yl)ethanone is primarily attributed to its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
1-(2-Methoxythiazol-4-yl)ethanone can be compared with other thiazole derivatives to highlight its uniqueness:
1-(2-Methylthiazol-4-yl)ethanone: This compound differs by having a methyl group instead of a methoxy group at the 2-position.
1-(2,4-Dihydroxyphenyl)-2-(2-Methylthiazol-4-yl)ethanone: This derivative features additional hydroxyl groups, which can further modulate its biological activity and interactions with molecular targets.
2-Substituted 4-(2,5-Dichlorothienyl)-1,3-thiazoles:
Properties
IUPAC Name |
1-(2-methoxy-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(8)5-3-10-6(7-5)9-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDDPRVNTJWCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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